molecular formula C7H16N2O B13745750 (S)-N-methyl-1-(4-methylmorpholin-2-yl)methanamine

(S)-N-methyl-1-(4-methylmorpholin-2-yl)methanamine

Cat. No.: B13745750
M. Wt: 144.21 g/mol
InChI Key: IEHQWJZAQGRTOC-ZETCQYMHSA-N
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Description

(2S)-2N,4-Dimethylmorpholine methanamine is an organic compound with the molecular formula C7H16N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups and a methanamine group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2N,4-Dimethylmorpholine methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with morpholine, which is readily available and serves as the core structure.

    Methylation: The morpholine undergoes methylation at the 2N and 4 positions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

    Methanamine Introduction: The introduction of the methanamine group is achieved through a nucleophilic substitution reaction. This involves reacting the methylated morpholine with formaldehyde and a suitable amine source, such as ammonia or a primary amine, under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of (2S)-2N,4-Dimethylmorpholine methanamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2N,4-Dimethylmorpholine methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(2S)-2N,4-Dimethylmorpholine methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-2N,4-Dimethylmorpholine methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which lacks the methyl and methanamine groups.

    N-Methylmorpholine: A derivative with a single methyl group attached to the nitrogen atom.

    4-Methylmorpholine: A derivative with a methyl group attached to the 4-position of the

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N-methyl-1-[(2S)-4-methylmorpholin-2-yl]methanamine

InChI

InChI=1S/C7H16N2O/c1-8-5-7-6-9(2)3-4-10-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

IEHQWJZAQGRTOC-ZETCQYMHSA-N

Isomeric SMILES

CNC[C@H]1CN(CCO1)C

Canonical SMILES

CNCC1CN(CCO1)C

Origin of Product

United States

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